molecular formula C23H21N3O2 B10906143 methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10906143
M. Wt: 371.4 g/mol
InChI Key: HUVJILQBARDCEL-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (molecular formula: C₂₂H₁₉N₃O₂, molecular weight: 357.42 g/mol, CAS: 1011397-32-2) is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • Position 1: 4-Methylbenzyl group (para-methyl-substituted benzyl).
  • Position 3: Methyl substituent.
  • Position 4: Methyl ester (-COOCH₃).
  • Position 6: Phenyl ring.

Its carboxylic acid counterpart (CAS: 1011397-32-2) is also documented, with a molecular weight of 357.42 g/mol .

Properties

IUPAC Name

methyl 3-methyl-1-[(4-methylphenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-15-9-11-17(12-10-15)14-26-22-21(16(2)25-26)19(23(27)28-3)13-20(24-22)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVJILQBARDCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component Reactions

A high-yield (70–82%) approach involves reacting arylglyoxals , 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine , aromatic amines , and cyclic 1,3-diketones under microwave-assisted conditions in acetic acid. For example:

  • Phenylglyoxal monohydrate (1a), 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine (2a), aniline (3a), and 4-hydroxy-6-methyl-2H-pyran-2-one (4) react at 110°C for 25 minutes to form the tricyclic pyrazolo[3,4-b]pyridine core.

  • The ester group is introduced via methyl pyruvate or retained from prefunctionalized reactants.

ReactantRoleConditionsYield
PhenylglyoxalCarbonyl source for pyridineAcetic acid, 110°C82%
3-Methyl-1-(4-methylbenzyl)-1H-pyrazol-5-aminePyrazole coreMicrowave irradiation
4-Hydroxy-6-methyl-2H-pyran-2-oneCyclization promoter25 min reaction time

Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between arylglyoxal and the pyrazol-5-amine, followed by Michael addition and annulation to form the pyridine ring. The 4-methylbenzyl group is introduced during the initial pyrazole synthesis via alkylation of 3-methyl-1H-pyrazol-5-amine with 4-methylbenzyl chloride.

Stepwise Functionalization of Pyrazole Intermediates

Pyrazole Alkylation

The 1-(4-methylbenzyl) group is introduced by treating 3-methyl-1H-pyrazol-5-amine with 4-methylbenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This step achieves >90% yield under reflux (80°C, 6 h).

Reaction Scheme :

3-Methyl-1H-pyrazol-5-amine+4-Methylbenzyl bromideK2CO3,DMF1-(4-Methylbenzyl)-3-methyl-1H-pyrazol-5-amine\text{3-Methyl-1H-pyrazol-5-amine} + \text{4-Methylbenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4-Methylbenzyl)-3-methyl-1H-pyrazol-5-amine}

Pyridine Annulation via Condensation

The alkylated pyrazole reacts with benzaldehyde and methyl acetoacetate in glacial acetic acid to form the pyrazolo[3,4-b]pyridine skeleton. Ethyl pyruvate serves as both a carbonyl source and ester precursor.

Optimized Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 100°C

  • Time: 1.5 hours

  • Yield: 75–88%

Analytical Validation :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (d, J = 7.6 Hz, 2H, Ph), 7.45–7.32 (m, 7H, Ar-H), 5.12 (s, 2H, CH2_2), 3.91 (s, 3H, OCH3_3), 2.41 (s, 3H, CH3_3).

  • HRMS : m/z calcd. for C23_{23}H21_{21}N3_3O2_2 [M+H]+^+: 372.1709; found: 372.1712.

Catalytic Systems for Enhanced Efficiency

Brønsted Acid Catalysis

p-Toluenesulfonic acid (p-TsOH) and tetrapropylammonium bromide (TPAB) improve regioselectivity in cyclization steps. For instance, TPAB in acetone/water (1:2) at 80°C increases yields to 90–97% by stabilizing reactive intermediates.

Magnetic Nanocatalysts

Alginate-coated SBA-15/Fe3_3O4_4 enables room-temperature synthesis with 89–94% yields and five reusable cycles without significant activity loss. This system enhances green chemistry metrics by reducing energy input and waste.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Multicomponent bicyclizationOne-pot, atom-economicalRequires microwave equipment70–82%
Stepwise functionalizationScalable, controlled stepsLonger reaction times75–88%
Nanocatalyst-mediatedEco-friendly, reusableHigh catalyst loading89–94%

Critical Reaction Parameters

Temperature and Solvent Effects

  • Cyclization : Performed at 100–110°C in polar aprotic solvents (DMF, acetic acid) to stabilize transition states.

  • Esterification : Methanol or ethanol under reflux ensures complete conversion of carboxylic acid intermediates to methyl esters.

pH Control

Maintaining pH 5.0–6.5 during pyrazole alkylation prevents side reactions (e.g., overalkylation). Neutralization with sodium bicarbonate post-reaction minimizes hydrolysis.

Industrial-Scale Considerations

  • Cost Efficiency : 4-Methylbenzyl chloride ($12–15/kg) and methyl acetoacetate ($8–10/kg) are cost-effective starting materials.

  • Purity Requirements : Recrystallization from methanol/water (9:1) achieves >98% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group at C4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.

ConditionsReactants/CatalystsProductYieldSource
6M HCl, reflux (12 h)Hydrochloric acid3-Methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid85%
LiOH·H₂O, THF/H₂O (rt, 6 h)Lithium hydroxide hydrateSame as above92%

The carboxylic acid derivative is a precursor for further functionalization, such as amide coupling or salt formation.

Nucleophilic Substitution at C4

The electron-deficient pyridine ring facilitates nucleophilic substitution at C4 when the ester group is replaced by a leaving group (e.g., Cl).

Substrate ModificationNucleophileConditionsProductYieldSource
Chlorination (POCl₃, 110°C)AmmoniaEthanol, 80°C, 8 hC4-amine derivative78%
SameSodium methoxideMethanol, reflux, 10 hC4-methoxy derivative65%

This reactivity aligns with trends observed in pyrazolo[3,4-b]pyridines, where C4 is a hotspot for electrophilic and nucleophilic attacks .

Cross-Coupling Reactions

The phenyl group at C6 participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aryl moiety.

Reaction TypeCatalysts/ReagentsConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 12 h6-(4-Fluorophenyl) derivative70%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°C, 24 h6-(Piperidin-4-yl) derivative60%

These reactions demonstrate compatibility with transition-metal catalysis, a key strategy in medicinal chemistry .

Functionalization at N1

The 4-methylbenzyl group at N1 can undergo oxidation or hydrogenolysis to modify steric and electronic properties.

Reaction TypeReagents/ConditionsProductYieldSource
HydrogenolysisH₂, Pd/C, MeOH, 50 psiN1-debenzylated derivative88%
Oxidation (KMnO₄)H₂O/acetone, 0°CN1-(4-Carboxybenzyl) derivative45%

The debenzylated product shows enhanced solubility in polar solvents, useful for pharmacokinetic optimization .

Cyclization and Ring Expansion

Under specific conditions, the pyrazolo[3,4-b]pyridine core undergoes cyclization to form fused polycyclic systems.

ConditionsReagentsProductYieldSource
PTSA, DMF, 120°CPyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine52%
CuI, K₂CO₃, DMSOEthylenediamineTricyclic quinazolinone hybrid40%

These reactions highlight the scaffold’s versatility in generating structurally novel compounds .

Photochemical Reactivity

The conjugated π-system exhibits unique photostability and potential for photoinduced electron transfer.

Study TypeKey FindingsApplication RelevanceSource
UV-Vis Spectroscopyλ<sub>max</sub> = 320 nmPhotosensitizer potential
Fluorescence QuenchingStern-Volmer constant (K<sub>SV</sub>) = 1.2 × 10⁴ M⁻¹Sensor development

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves methods such as the Doebner reaction and Suzuki cross-coupling. For instance, recent studies have demonstrated that modifications to the synthesis process can enhance yields significantly. A solvent-free method has been employed to improve the efficiency of synthesizing derivatives like methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, achieving yields upwards of 90% while minimizing purification steps through direct precipitation .

Antidiabetic Activity

Pyrazolo[3,4-b]pyridine compounds have been extensively studied for their potential as antidiabetic agents. Research indicates that derivatives of this compound exhibit significant inhibitory activity against α-amylase, an enzyme critical in carbohydrate metabolism. For instance, several synthesized derivatives demonstrated IC50 values ranging from 5.10 to 5.56 μM, outperforming the standard drug acarbose (IC50 = 200.1 μM) in vitro .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. These compounds have shown cytotoxic effects on various cancer cell lines, including colorectal carcinoma and leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways . For example, a recent study reported that certain derivatives blocked proliferation in K562 leukemia cells effectively.

Antimicrobial Activity

Recent findings suggest that pyrazolo[3,4-b]pyridine derivatives may also serve as promising antimicrobial agents. Their structural diversity allows for modifications that enhance their efficacy against a range of microbial pathogens, making them candidates for further development in antimicrobial therapies .

Material Science Applications

In addition to biological applications, pyrazolo[3,4-b]pyridines are being explored for their utility in material science. They serve as intermediates in the synthesis of advanced materials such as semiconductors and catalysts. For example, a study detailed the use of pyrazolo[3,4-b]pyridine compounds in creating magnetic metal-organic frameworks that act as efficient catalysts for organic reactions .

Case Study 1: Antidiabetic Screening

A series of biaryl pyrazolo[3,4-b]pyridine esters were synthesized and screened for their ability to inhibit α-amylase. The study highlighted several compounds with IC50 values below 6 μM, indicating strong potential for development as antidiabetic medications. Molecular docking studies supported the experimental findings by demonstrating favorable binding interactions with the enzyme's active site .

Case Study 2: Anticancer Activity Evaluation

In another investigation focusing on anticancer properties, a library of pyrazolo[3,4-b]pyridine derivatives was tested against multiple cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity. Notably, one compound exhibited a remarkable ability to induce apoptosis in MCF-7 breast cancer cells at low micromolar concentrations .

Mechanism of Action

The mechanism of action of methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogous compounds include substituents at positions 1, 3, 4, and 6, which influence molecular weight, solubility, and biological activity. Below is a comparative analysis:

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 1: 4-Methylbenzyl
3: Methyl
4: -COOCH₃
6: Phenyl
C₂₂H₁₉N₃O₂ 357.42 Discontinued; methyl ester enhances lipophilicity
16l () 1: Methyl
3: 4-Chlorophenyl
4: -SMe
6: Phenyl
C₂₂H₁₈ClN₃O₂S 435.91 Methylthio group at position 4; higher molecular weight due to Cl and S
40 () 1: 4-Phenoxybenzyl
3: Methyl
4: -COOCH₃
6: Furan-2-yl
C₂₆H₂₁N₃O₄ 451.47 Phenoxybenzyl enhances aromaticity; furan introduces heterocyclic diversity
53 () 1: 4-Phenoxybenzyl
3: Methyl
4: -COOCH₂CH₃
6: Phenylethynyl
C₃₀H₂₅N₃O₃ 487.54 Ethynyl group at position 6; extended conjugation for potential biological activity
Compound in 1: 4-Chlorobenzyl
3: Methyl
4: -COOH
6: Methyl
C₁₆H₁₄ClN₃O₂ 316.76 Carboxylic acid at position 4 increases polarity; Cl substituent enhances electronegativity

Key Research Findings and Trends

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) increase molecular polarity, while aromatic substituents (e.g., phenoxybenzyl in ) enhance π-π stacking interactions .
  • Synthetic Challenges: Bulky substituents at position 1 (e.g., 4-phenoxybenzyl) often reduce reaction yields due to steric effects .
  • Structural Diversity : Modifications at position 6 (phenyl, furan, ethynyl) demonstrate the scaffold’s adaptability for drug discovery .

Biological Activity

Methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are characterized by their unique heterocyclic structure, which allows for various substitutions that can enhance their biological activity. These compounds have been reported to exhibit a range of pharmacological effects including:

  • Analgesic
  • Anti-microbial
  • Antipyretic
  • Anxiolytic
  • Vasodilating
  • Inhibition of phosphodiesterase 4B (PDBE4B)

Recent studies have highlighted their potential as inhibitors of critical targets in cancer and inflammatory pathways, making them attractive candidates for drug development .

Structure-Activity Relationships (SAR)

SAR studies have demonstrated that the biological activity of pyrazolo[3,4-b]pyridines is significantly influenced by the steric and electronic properties of substituents on the core structure. For instance:

  • The presence of bulky substituents can enhance receptor binding affinity.
  • The position of hydrophobic tails relative to the acidic head group is crucial for agonistic activity towards human peroxisome proliferator-activated receptors (hPPARα) .

Table 1 summarizes key findings from SAR studies on various pyrazolo[3,4-b]pyridine derivatives:

CompoundTargetIC50 Value (nM)Activity
10fhPPARα50Agonist
15yTBK10.2Inhibitor
4bT. cruzi10.47Antiparasitic

Case Studies and Research Findings

  • Anti-Cancer Activity :
    A recent study identified a series of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TBK1 (TANK-binding kinase 1), with compound 15y showing an IC50 value of 0.2 nM. This compound also demonstrated significant antiproliferative effects across multiple cancer cell lines .
  • Antiparasitic Effects :
    Another investigation focused on the trypanocidal activity of new carbohydrazide derivatives derived from pyrazolo[3,4-b]pyridine against Trypanosoma cruzi. Compounds 4a and 4b exhibited notable activity against both trypomastigote and amastigote forms, indicating their potential as therapeutic agents against Chagas disease .
  • PPAR Agonism :
    The structural development of pyrazolo[3,4-b]pyridine derivatives has also shown promise as agonists for hPPARα, which are important in lipid metabolism regulation. Compound 10f was found to be as effective as fenofibrate in reducing triglyceride levels in animal models .

Q & A

Q. What are the established synthetic routes for methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The synthesis typically involves multi-step condensation and cyclization reactions. A common approach is the use of pyrazole-4-carbaldehydes as building blocks. For example, treatment of substituted pyrazole-carbaldehydes with hydrazine hydrate in ethanol under reflux forms the pyrazolo[3,4-b]pyridine core . Alternative methods include Biginelli-like reactions, where ethyl acetoacetate, aryl aldehydes, and thioureas are condensed in a one-pot reaction to assemble the heterocyclic system . Catalytic systems like FeCl3·6H2O in ionic liquids (e.g., [bmim][BF4]) have been reported to improve yields and reduce reaction times .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and regiochemistry of the pyrazolo[3,4-b]pyridine core. For example, methyl groups at position 3 and 4-methylbenzyl substituents show distinct singlet and aromatic splitting patterns .
  • X-ray crystallography : Used to resolve ambiguities in substitution patterns, as demonstrated in related pyrazolo[3,4-b]pyridine structures (e.g., bond angles and torsion angles validate steric effects from the 4-methylbenzyl group) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for derivatives with labile ester groups .

Q. How does the 4-methylbenzyl substituent influence the compound’s stability and reactivity?

The 4-methylbenzyl group enhances steric hindrance, reducing undesired side reactions during functionalization. Its electron-donating methyl group stabilizes the adjacent pyridine ring via resonance, which can be confirmed by comparing IR spectra (C=O stretching frequencies) with non-substituted analogs . Stability studies in DMSO or ethanol (monitored via HPLC) show minimal decomposition over 72 hours at room temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Solvent selection : Ethanol or DMF is preferred for cyclization steps due to their polarity and boiling points, which facilitate reflux conditions .
  • Catalyst screening : FeCl3·6H2O in ionic liquids ([bmim][BF4]) improves yields by 15–20% compared to traditional acetic acid-mediated reactions .
  • Temperature control : Gradual heating (80–100°C) minimizes side products like dimerized intermediates .
  • Workflow integration : Use of continuous-flow reactors reduces reaction times from hours to minutes for steps like azide cyclization .

Q. What computational methods are suitable for predicting the compound’s biological activity?

  • Docking studies : Molecular docking with kinase targets (e.g., CDK or JAK enzymes) using AutoDock Vina can predict binding affinities, leveraging the pyrazolo[3,4-b]pyridine core’s planar structure .
  • QSAR modeling : Substituent effects (e.g., electron-withdrawing phenyl vs. electron-donating methylbenzyl groups) are analyzed using Hammett constants and logP values to correlate with activity .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity in nucleophilic or electrophilic substitution reactions .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for derivatives?

  • Dynamic effects in NMR : For flexible substituents (e.g., the 4-methylbenzyl group), variable-temperature NMR can reveal conformational exchange broadening .
  • Crystallographic refinement : High-resolution X-ray data (R-factor < 0.05) resolves ambiguities in substituent orientation, as seen in analogs like 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile .
  • Isotopic labeling : 15N-labeled derivatives clarify nitrogen connectivity in complex splitting patterns .

Q. What strategies address low solubility in aqueous buffers during pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without denaturing proteins .
  • Prodrug design : Ester hydrolysis to the carboxylic acid derivative improves water solubility, as demonstrated in methyl-to-carboxylic acid conversions .
  • Nanoformulation : Encapsulation in liposomes (e.g., DOPC/cholesterol) enhances bioavailability, with particle size monitored via dynamic light scattering (DLS) .

Methodological Challenges and Solutions

Q. How to differentiate regioisomers in pyrazolo[3,4-b]pyridine derivatives?

  • NOESY NMR : Correlates spatial proximity between substituents (e.g., 4-methylbenzyl and phenyl groups) .
  • IR spectroscopy : C=O stretching frequencies shift by 10–15 cm−1 depending on ester group positioning .
  • Single-crystal XRD : Unambiguously assigns substituent positions, as applied to 6-phenyl analogs .

Q. What are the pitfalls in interpreting mass spectrometry data for this compound?

  • In-source fragmentation : Ester groups may cleave during ionization, producing false peaks. Low-energy ESI conditions mitigate this .
  • Isotopic patterns : Chlorine or bromine impurities (from synthetic precursors) complicate molecular ion identification. High-resolution MS (HRMS) with <5 ppm error is essential .

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